6-Amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrobromide
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Overview
Description
6-Amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrobromide is a chemical compound with the molecular formula C10H14BrNO It is a derivative of naphthalene, characterized by the presence of an amino group and a hydroxyl group on a tetrahydronaphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrobromide typically involves the following steps:
Starting Material: The synthesis often begins with commercially available naphthalene derivatives.
Reduction: The naphthalene ring is partially hydrogenated to form the tetrahydronaphthalene core.
Amination: Introduction of the amino group can be achieved through various methods, such as reductive amination or nucleophilic substitution.
Hydroxylation: The hydroxyl group is introduced via selective oxidation or substitution reactions.
Hydrobromide Formation: The final step involves the formation of the hydrobromide salt, typically by reacting the free base with hydrobromic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can undergo reduction to form amines or other derivatives.
Substitution: Both the amino and hydroxyl groups can participate in nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield naphthaldehydes, while substitution reactions can produce a wide range of alkylated or acylated derivatives.
Scientific Research Applications
6-Amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrobromide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 6-Amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrobromide exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to modulate their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydronaphthalen-2-ol: Lacks the amino group, making it less versatile in certain chemical reactions.
6-Amino-5,6,7,8-tetrahydronaphthalen-2-ol: Similar structure but without the hydrobromide salt, affecting its solubility and reactivity.
2-Naphthalenol: A simpler structure without the tetrahydro ring, leading to different chemical properties.
Uniqueness
6-Amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrobromide is unique due to the combination of its amino and hydroxyl groups on a tetrahydronaphthalene ring system. This structural feature allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
6-amino-5,6,7,8-tetrahydronaphthalen-2-ol;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.BrH/c11-9-3-1-8-6-10(12)4-2-7(8)5-9;/h2,4,6,9,12H,1,3,5,11H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CELLWXZDJHUUTK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N)C=CC(=C2)O.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20600642 |
Source
|
Record name | 6-Amino-5,6,7,8-tetrahydronaphthalen-2-ol--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20600642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67544-41-6 |
Source
|
Record name | 6-Amino-5,6,7,8-tetrahydronaphthalen-2-ol--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20600642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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